Fumonisin B1 13C34

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

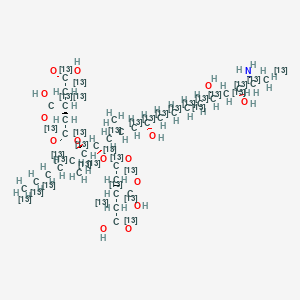

Fumonisin B1-13C34 is the 13C isotope-labelled analog of mycotoxin, Fumonisin B1 . It is used as an analytical standard for determining the levels of fumonisin B1 (FB1) in anis seed samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) . It is a potent inhibitor of sphingosine N-acyltransferase (ceramide synthase) and disrupts de novo sphingolipid biosynthesis .

Molecular Structure Analysis

The molecular formula of Fumonisin B1-13C34 is 13C34H59NO15 . It is the 13C labeled Fumonisin B1 .科学的研究の応用

Mycotoxin Research

Fumonisin B1-13C34 is a mycotoxin . It is one of the most toxic mycotoxins produced mainly by Fusarium proliferatum and Fusarium verticillioide . It has caused extensive contamination worldwide, mainly in corn, rice, wheat, and their products .

Health Risk Assessment

Fumonisin B1-13C34 poses a health risk and is toxic to animals and humans . It has been shown to cause oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis .

Toxicity Studies

The compound is used in research to study its toxic effects of acute toxicity, immunotoxicity, organ toxicity, and reproductive toxicity on animals and humans .

Contamination Studies

Fumonisin B1-13C34 is used in studies focusing on its contamination in various food products like corn, rice, wheat, and their by-products .

Analytical Standard

Fumonisin B1-13C34 is used as an analytical standard for determining the levels of fumonisin B1 (FB1) in anis seed samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .

Mechanism of Action Studies

The potential toxic mechanisms of Fumonisin B1-13C34 are being researched. It is used in studies to provide a reliable reference strategy for understanding the occurrence and toxicity of FB1 .

作用機序

Target of Action

Fumonisin B1-13C34, also known as Fumonisin B1 13C34 or HY-N6719S, is a potent inhibitor of sphingosine N-acyltransferase , also known as ceramide synthase . This enzyme plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are important components of cell membranes and have various biological functions .

Mode of Action

Fumonisin B1-13C34 interacts with its target, ceramide synthase, by occupying the space and electrostatic interactions of both sphinganine (or sphingosine) and fatty acyl-CoA in ceramide synthase . This interaction disrupts the normal function of ceramide synthase, leading to a disruption in the de novo sphingolipid biosynthesis .

Biochemical Pathways

The inhibition of ceramide synthase by Fumonisin B1-13C34 leads to a disruption in the sphingolipid metabolism . This disruption results in an accumulation of sphinganine in cells and tissues . The alteration in sphingolipid metabolism can affect various signaling pathways within the cell .

Pharmacokinetics

It is known that the compound is a mycotoxin produced by fusarium moniliforme

Result of Action

The disruption of sphingolipid metabolism by Fumonisin B1-13C34 can lead to various cellular effects. It has been shown to cause oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis . These effects can lead to diseases such as equine leukoencephalomalacia, porcine pulmonary edema, and possibly kidney and liver cancer .

Action Environment

The action of Fumonisin B1-13C34 can be influenced by various environmental factors. For instance, the presence of Fusarium moniliforme, the fungus that produces Fumonisin B1-13C34, is more prevalent in certain agricultural products such as maize, rice, and wheat Therefore, the consumption of these contaminated products can lead to exposure to Fumonisin B1-13C34

Safety and Hazards

Fumonisin B1-13C34 is considered hazardous. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety measures include avoiding contact with skin, eyes, or clothing, not breathing dust/fume/gas/mist/vapors/spray, and not eating, drinking, or smoking when using this product .

将来の方向性

Fumonisin B1 has been used as a probe to investigate sphingolipid metabolism in yeast and animals . Although the physiological effects of Fumonisin B1 in plants have yet to be investigated in detail, forward and reverse genetic approaches have revealed many genes involved in these processes . Additional research is needed to fill the gaps in our understanding of Fumonisin B1-induced signaling pathways in plants .

特性

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-11,16,18-trihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBUBMSSQKOIBE-HTPIOKJKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13C@@H]([13CH2][13CH2][13CH2][13CH2][13C@H]([13CH2][13C@@H]([13C@H]([13CH3])N)O)O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fumonisin B1-13C34 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)

![3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6594503.png)

![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)

![6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6594577.png)